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Compound of Interest

Compound Name: CBZ-L-Isoleucine

Cat. No.: B554387 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Carbobenzoxy-L-Isoleucine (CBZ-L-Isoleucine), a commonly used protected amino acid in

peptide synthesis. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis, offering detailed information on its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Core Spectroscopic Data
The following sections present the key spectroscopic data for CBZ-L-Isoleucine, summarized

in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR spectra of CBZ-L-Isoleucine provide detailed information about its

carbon-hydrogen framework.

¹H NMR (Proton NMR) Data (Predicted)

While a specific experimental spectrum for CBZ-L-Isoleucine was not available, the following

table outlines the predicted chemical shifts (δ) in ppm relative to a standard reference. These

predictions are based on the analysis of L-isoleucine and its derivatives.[1]
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic (C₆H₅) 7.30 - 7.40 Multiplet

Benzylic (CH₂) 5.10 Singlet

α-CH 4.20 - 4.30 Doublet of Doublets

NH 5.30 - 5.50 Doublet

β-CH 1.85 - 1.95 Multiplet

γ-CH₂ 1.15 - 1.45 Multiplet

γ-CH₃ 0.90 - 1.00 Doublet

δ-CH₃ 0.85 - 0.95 Triplet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectral data for N-Carbobenzoxy-L-isoleucine has been reported and is

summarized below.[2]

Carbon Atom Chemical Shift (δ) ppm

Carbonyl (C=O, Carboxylic Acid) ~176

Carbonyl (C=O, Carbamate) ~156

Aromatic (C₆H₅) ~136, 128.5, 128.1, 128.0

Benzylic (CH₂) ~67

α-CH ~59

β-CH ~38

γ-CH₂ ~25

γ-CH₃ ~15

δ-CH₃ ~11
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of CBZ-L-Isoleucine is characterized by the absorption bands corresponding to its

key functional moieties. The data presented is a composite based on spectra of N-carboxy-L-

isoleucine derivatives.[3][4]

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong

N-H Stretch (Amide) 3300-3500 Medium

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C=O Stretch (Carboxylic Acid) 1700-1725 Strong

C=O Stretch (Urethane) 1680-1700 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

N-H Bend (Amide) 1510-1550 Medium

C-O Stretch 1200-1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The expected molecular ion peak for CBZ-L-Isoleucine (C₁₄H₁₉NO₄) is at m/z 265.31.[5] While

a direct mass spectrum for the parent compound was not available, analysis of related

compounds suggests key fragmentation patterns.[6][7]
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Ion m/z (Expected) Description

[M+H]⁺ 266.13 Protonated Molecular Ion

[M+Na]⁺ 288.11 Sodiated Molecular Ion

[M-COOH]⁺ 220.14 Loss of Carboxylic Acid Group

[C₇H₇]⁺ 91.05
Tropylium Ion (from Benzyl

Group)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of CBZ-L-Isoleucine in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on

the solubility of the compound and the desired resolution of the spectrum.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is generally required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Ionization:

ESI: The sample solution is introduced into the ESI source where a high voltage is applied,

generating charged droplets that evaporate to produce gas-phase ions.

MALDI: The sample is co-crystallized with a matrix on a target plate and irradiated with a

laser, leading to the desorption and ionization of the analyte.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole,

Time-of-Flight) where they are separated based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to gain structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like CBZ-L-Isoleucine.
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Caption: General workflow for the spectroscopic analysis of CBZ-L-Isoleucine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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